molecular formula C16H12BrNO4 B5377664 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid

4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid

Cat. No. B5377664
M. Wt: 362.17 g/mol
InChI Key: GUJFBGZQHDRTQI-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid, also known as BPOA, is a chemical compound that has gained significant attention in the field of scientific research. It is a synthetic molecule that has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.

Scientific Research Applications

4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid has been studied for its potential applications in various fields of scientific research. In medicine, it has been shown to have anti-inflammatory and anti-cancer properties. In agriculture, it has been studied for its potential use as a herbicide. In materials science, it has been investigated for its potential use in the synthesis of novel materials.

Mechanism of Action

The mechanism of action of 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response, and histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to inhibit the activity of COX-2 and reduce inflammation. In animal studies, it has been shown to have anti-tumor and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid is its versatility. It can be synthesized using a relatively simple process and has a wide range of potential applications in various fields of scientific research. However, one of the limitations of 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid is its potential toxicity. It has been shown to have cytotoxic effects on certain cell lines, and further studies are needed to determine its safety profile.

Future Directions

There are many potential future directions for research on 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid. In medicine, it could be studied further for its potential use as an anti-cancer agent or as a treatment for inflammatory diseases. In agriculture, it could be studied further for its potential use as a herbicide. In materials science, it could be investigated further for its potential use in the synthesis of novel materials.
Conclusion:
In conclusion, 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid is a synthetic molecule that has gained significant attention in the field of scientific research. It has a wide range of potential applications in various fields, including medicine, agriculture, and materials science. Further research is needed to fully understand its mechanism of action, as well as its potential advantages and limitations. However, its versatility and potential usefulness make it an exciting area of research for the future.

Synthesis Methods

4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid is synthesized through a multi-step process that involves the reaction of 4-bromophenol with 4-nitrophenylamine to form 4-(4-nitrophenoxy)phenylamine. This compound is then reduced to 4-(4-aminophenoxy)phenylamine, which is subsequently reacted with ethyl acetoacetate to form 4-{[4-(4-bromophenoxy)phenyl]amino}-4-oxo-2-butenoic acid.

properties

IUPAC Name

(Z)-4-[4-(4-bromophenoxy)anilino]-4-oxobut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrNO4/c17-11-1-5-13(6-2-11)22-14-7-3-12(4-8-14)18-15(19)9-10-16(20)21/h1-10H,(H,18,19)(H,20,21)/b10-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJFBGZQHDRTQI-KTKRTIGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=CC(=O)O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=C\C(=O)O)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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